molecular formula C15H16ClNO2S B2423003 4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide CAS No. 459182-12-8

4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2423003
CAS No.: 459182-12-8
M. Wt: 309.81
InChI Key: GSWUWBXKDCVAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of antimicrobial agents.

    Biological Studies: Investigated for its potential inhibitory effects on certain enzymes and proteins.

    Industrial Chemistry: Utilized in the development of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2,5-dimethylphenyl)benzamide

Uniqueness

4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a chlorine atom on the benzene ring, which can enhance its reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-4-5-11(2)15(8-10)17-20(18,19)13-6-7-14(16)12(3)9-13/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWUWBXKDCVAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.